molecular formula C8H11N5O2 B1580953 Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy- CAS No. 31383-66-1

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Cat. No. B1580953
CAS RN: 31383-66-1
M. Wt: 209.21 g/mol
InChI Key: PEIRNIBZTBBIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-” is an organic compound with a chemical formula of C7H9N5O . It is a molecule containing adenine and hydroxyethyl groups .


Synthesis Analysis

The synthesis of this compound can involve various steps. Suitable hydroxy-protecting groups include ether-forming groups that can be removed easily after completion of all other reaction steps, such as the benzyl or the trityl group optionally substituted in their phenyl ring .


Molecular Structure Analysis

The molecular formula of this compound is C7H9N5O . It has an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. It’s important to note that suitable hydroxy-protecting groups include ether-forming groups that can be removed easily after completion of all other reaction steps .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3, a boiling point of 473.2±55.0 °C at 760 mmHg, and a melting point of 242 °C . It has a flash point of 240.0±31.5 °C . The compound has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Ethanol as a Biofuel and Its Effects on Engine Performance

Bio-alcohol as an Alternative Fuel

Bio-alcohol, including ethanol, is explored as an alternative to fossil fuels to mitigate exhaust emissions from spark-ignition engines. Ethanol-gasoline blends are shown to have benefits over methanol-gasoline in terms of exhaust emissions, engine power, and torque output, especially at low engine speeds (Yusuf & Inambao, 2018).

Hydrogen Production from Bio-ethanol

Reforming bio-ethanol offers a promising method for hydrogen production, a renewable energy carrier. Catalysts like Rh and Ni play crucial roles in enhancing hydrogen production through ethanol reforming, with the potential for future fuel cell applications (Ni, Leung & Leung, 2007).

Ethanol in Environmental and Technological Applications

Ethanol-Diesel Fuel Blends

Ethanol is an attractive alternative fuel due to its renewable nature and oxygenated property, potentially reducing particulate emissions in diesel engines. The formulation of additives to correct key blend properties is critical for fuel compatibility with engines (Hansen, Zhang & Lyne, 2005).

Chain Elongation in Biochemical Production

Chain elongation with ethanol as an electron donor and microbial consortia under anaerobic conditions is developed as a biotechnological platform. This process aims to convert organic biomass or wastes into valuable biochemicals, with an emphasis on the high thermodynamic efficiency of anaerobic fermentation (Angenent et al., 2016).

properties

IUPAC Name

2-[(6-aminopurin-9-yl)methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)5-15-2-1-14/h3-4,14H,1-2,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIRNIBZTBBIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)COCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185309
Record name Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

CAS RN

31383-66-1
Record name Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031383661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-chloro-9-(2-benzoyloxyethoxymethyl)purine (50g) and ammonia (31g) in methanol (120ml) was heated in a bomb at 95° C. for 18 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure at 50° C. The resulting solid was triturated first with water and then, after drying, with chloroform. The solid, 9-(2-hydroxyethoxymethyl)adenine, was retained, and the aqueous triturate was extracted several times with chloroform. The aqueous extracts were treated with a strongly basic ion exchange resin and then evaporated to dryness under reduced pressure. The remaining solid was combined with that from the trituration step and recrystallized from isopropanol to give 22g (70% of theoretical) of white 9-(2-hydroxyethoxymethyl)adenine, m.p. 199.5°-200° C.
Name
6-chloro-9-(2-benzoyloxyethoxymethyl)purine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-chloro-9-(2-benzoyloxyethoxymethyl) purine (50 g) and ammonia (31 g) in methanol (120 ml) was heated in a bomb at 95° C. for 18 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure at 50° C. The resulting solid was triturated first with water and then, after drying, with chloroform. The solid, 9-(2-hydroxyethoxymethyl)adenine, was retained, and the aqueous triturate was extracted several times with chloroform. The aqueous extracts were treated with a strongly basic ion exchange resin and then evaporated to dryness under reduced pressure. The remaining solid was combined with that from the trituration step, and recrystallized from isopropanol to give 22 g (70% of theoretical) of white 9-(2-hydroxyethoxymethyl) adenine, m.p. 199.5°-200° C.
Name
6-chloro-9-(2-benzoyloxyethoxymethyl) purine
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Reactant of Route 2
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Reactant of Route 3
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Reactant of Route 4
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Reactant of Route 5
Reactant of Route 5
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-
Reactant of Route 6
Ethanol, 2-(6-amino-9H-purin-9-yl)methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.